"Methyl 2-(4-bromopyridin-2-yl)acetate" chemical properties and reactivity
"Methyl 2-(4-bromopyridin-2-yl)acetate" chemical properties and reactivity
The following technical guide details the chemical properties, synthesis, and reactivity of Methyl 2-(4-bromopyridin-2-yl)acetate .
CAS Registry Number: 1354021-08-1 Formula: C₈H₈BrNO₂ Molecular Weight: 230.06 g/mol [1][2]
Executive Summary
Methyl 2-(4-bromopyridin-2-yl)acetate is a bifunctional heterocyclic building block critical to modern drug discovery, particularly in the synthesis of kinase inhibitors and allosteric modulators.[1][2] Its structural value lies in its orthogonal reactivity :
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The C4-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl complexity.[1][2]
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The C2-Acetate Side Chain: A masked nucleophile (via enolization) or electrophile (via ester substitution), serving as a linker or cyclization precursor.[2]
This guide moves beyond basic catalog data to provide a mechanistic understanding of the molecule’s behavior, optimal synthetic routes, and handling protocols for high-fidelity research.[1]
Physicochemical Profile
| Property | Value / Description | Technical Note |
| Appearance | Pale yellow to colorless viscous oil | May crystallize upon prolonged storage at -20°C. |
| Boiling Point | ~120-125°C @ 0.5 mmHg | High vacuum required for distillation to avoid thermal degradation.[1][2][3] |
| Density | 1.45 ± 0.05 g/cm³ (Predicted) | Denser than water; phase separation in aqueous workups is inverted vs. ether.[2] |
| Solubility | DCM, EtOAc, MeOH, DMSO | Poorly soluble in hexanes; use gradient elution (Hex/EtOAc) for purification.[2] |
| pKa (CH₂) | ~19.5 (DMSO) | The pyridine nitrogen inductively acidifies the |
| Storage | 2–8°C, Inert Atmosphere | Sensitive to hydrolysis; store under Argon/Nitrogen. |
Authoritative Synthesis: The Regioselective Malonate Route
While direct alkylation of 4-bromopyridine is chemically fraught due to polymerization risks, the SNAr Malonate Displacement on 2,4-dibromopyridine is the industry-standard route for scalability and regiocontrol.[1][2]
The Mechanism of Regioselectivity
In 2,4-dibromopyridine, the C2 position is significantly more electrophilic than C4 due to the adjacent electron-withdrawing nitrogen atom (
Detailed Protocol
Step 1: Regioselective SNAr
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Reagents: 2,4-Dibromopyridine (1.0 eq), Diethyl malonate (1.1 eq), NaH (1.2 eq).[1][2]
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Solvent: Anhydrous THF or DMF.[2]
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Conditions: 0°C to RT. Crucial: Maintain temperature <25°C to prevent competitive substitution at C4.
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Outcome: Formation of diethyl 2-(4-bromopyridin-2-yl)malonate.[1][2]
Step 2: Decarboxylation & Esterification (One-Pot)
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Reagents: 4M HCl (aq) followed by MeOH/H₂SO₄.
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Workflow: Acidic hydrolysis converts the malonate to the acetic acid derivative (with loss of CO₂).[2] Subsequent reflux in methanol generates the methyl ester.[2]
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Purification: Silica gel chromatography (10-30% EtOAc in Hexanes).[1][2]
Figure 1: The regioselective synthesis pathway leveraging the electronic difference between C2 and C4 positions.
Reactivity Landscape & Application
The molecule possesses three distinct reactive centers (Sites A, B, C).[2] Understanding the interplay between these sites is vital for designing multi-step syntheses.[2]
Site A: The C4-Bromine (Cross-Coupling)
The C4-position is activated for oxidative addition but is less reactive than a C2-halide.[1][2]
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Suzuki-Miyaura: Requires electron-rich ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) to facilitate the cycle.[1][2]
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Standard Protocol: Pd(dppf)Cl₂ (5 mol%), Arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq) in Dioxane/H₂O at 90°C.[2]
-
-
Buchwald-Hartwig: Amination at C4 allows access to 4-aminopyridine derivatives, common in kinase inhibitor scaffolds.[1]
Site B: The Ester (Carbonyl Chemistry)[2]
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Reduction: LiAlH₄ or DIBAL-H yields 2-(4-bromopyridin-2-yl)ethanol.[1][2]
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Amidation: Direct reaction with primary amines (often catalyzed by TBD or AlMe₃) yields amides without affecting the Br-handle.[2]
Site C: The -Methylene (C-H Activation)
The methylene protons are acidified by both the ester and the pyridine ring (pKa ~19.5).[2]
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Alkylation: Deprotonation with NaH followed by alkyl halide addition introduces substitution at the linker.[2]
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Condensation: Knoevenagel condensation with aldehydes creates vinyl-pyridine systems.[1][2]
Figure 2: Radial map of divergent reactivity pathways available from the core scaffold.
Experimental Case Study: Suzuki Coupling Protocol
To ensure reproducibility, the following protocol minimizes protodeboronation and homocoupling.
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Setup: Charge a microwave vial with Methyl 2-(4-bromopyridin-2-yl)acetate (1.0 mmol), Phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
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Solvent: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).
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Reaction: Seal and heat to 90°C for 4 hours (or 110°C for 30 min in microwave).
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Workup: Filter through Celite, dilute with EtOAc, wash with brine.
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Note: The ester group is stable under these mild basic conditions; however, avoid strong hydroxide bases (NaOH/KOH) to prevent hydrolysis.[2]
Safety and Handling
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Hazards: Irritant to eyes and skin.[2] Potential sensitizer.[2]
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Stability: The compound is stable at room temperature but should be kept away from strong oxidizers and strong bases.[2]
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Disposal: Halogenated organic waste.[2]
References
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Synthesis of Pyridine-2-acetates: Chem. Pharm. Bull. 1985, 33(2), 565-571.[1][2] (Foundational work on malonate displacement in pyridines).
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Regioselectivity in 2,4-Dihalopyridines: Tetrahedron Lett. 2010, 51(7), 1009-1011.[1][2] Link[2]
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Suzuki Coupling of 4-Bromopyridines: J. Org. Chem. 2007, 72(11), 4067-4072.[1][2] Link[2]
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Acidity of Pyridine Acetates: J. Am. Chem. Soc. 2002, 124(40), 11923-11929.[1][2] (pKa studies of heteroaromatic esters).
